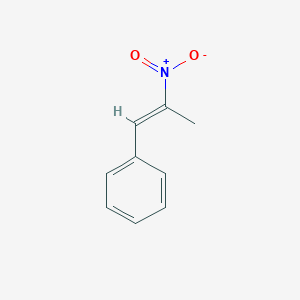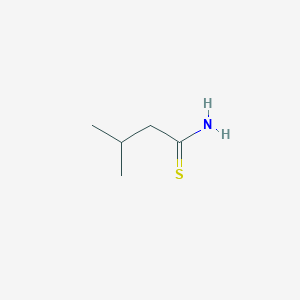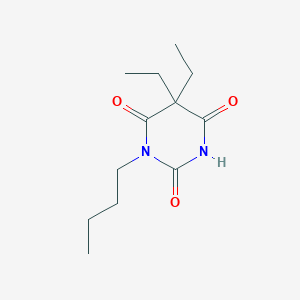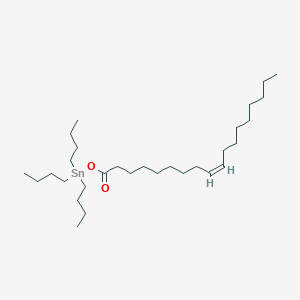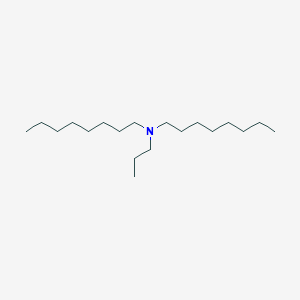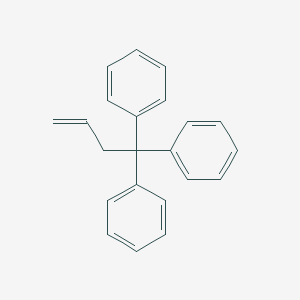
1-Butene, 4,4,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 4,4,4-triphenyl- is a chemical compound that belongs to the class of olefins. It is also known as triphenylbutene and is widely used in scientific research. This compound has unique properties that make it a valuable tool in various fields of study.
Wissenschaftliche Forschungsanwendungen
1-Butene, 4,4,4-triphenyl- is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to study the binding of molecules to proteins and DNA. It is also used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it is used as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Butene, 4,4,4-triphenyl- involves the interaction of the compound with the target molecule. The compound undergoes a conformational change upon binding, which leads to a change in its fluorescence properties. This change can be used to monitor the binding of the compound to the target molecule.
Biochemische Und Physiologische Effekte
1-Butene, 4,4,4-triphenyl- has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it should be handled with care as it is a hazardous chemical.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Butene, 4,4,4-triphenyl- in lab experiments are its unique properties, high purity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are many future directions for the use of 1-Butene, 4,4,4-triphenyl-. One area of research is the development of new fluorescent probes based on this compound. Another area of research is the synthesis of new compounds using 1-Butene, 4,4,4-triphenyl- as a building block. Additionally, this compound can be used in the development of new photodynamic therapy agents for cancer treatment.
In conclusion, 1-Butene, 4,4,4-triphenyl- is a valuable tool in scientific research due to its unique properties. It is widely used as a fluorescent probe and photosensitizer in various fields of study. The synthesis method is relatively easy, and the compound can be obtained in high purity. However, its high cost and limited availability are significant limitations. There are many future directions for the use of this compound, and it will continue to be an essential tool in scientific research.
Synthesemethoden
The synthesis of 1-Butene, 4,4,4-triphenyl- involves the reaction of triphenylacetylene with n-butyllithium. This reaction yields 1-Butene, 4,4,4-triphenyl- as a white crystalline powder. The purity of the compound can be further enhanced by recrystallization.
Eigenschaften
CAS-Nummer |
16876-20-3 |
|---|---|
Produktname |
1-Butene, 4,4,4-triphenyl- |
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI-Schlüssel |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
16876-20-3 |
Synonyme |
4,4,4-Triphenyl-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



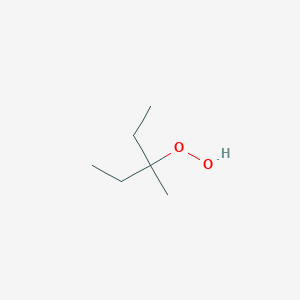
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
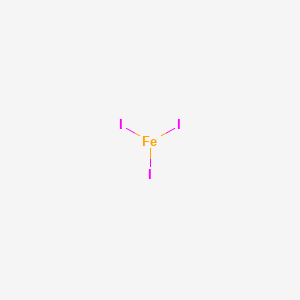
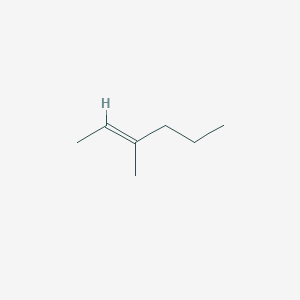
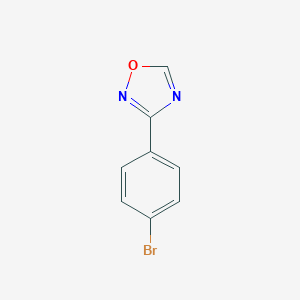
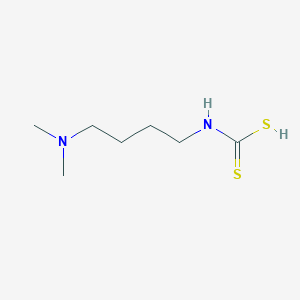
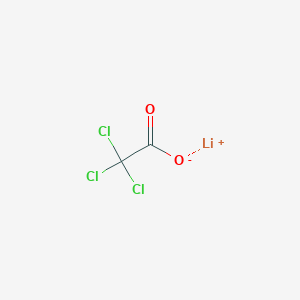
![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

